molecular formula C41H72N4O18S B3113079 Biotin-PEG12-NHS ester CAS No. 1934296-88-4

Biotin-PEG12-NHS ester

Cat. No.: B3113079
CAS No.: 1934296-88-4
M. Wt: 941.1
InChI Key: WOLXSUFTTIRQOU-BVCQTOFBSA-N
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Description

Biotin-PEG12-NHS ester is a bifunctional polyethylene glycol (PEG) linker that features a biotin group and an activated N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling proteins, antibodies, and other macromolecules containing primary amines. The PEG spacer arm imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG12-NHS ester is synthesized through a series of chemical reactions involving the activation of biotin and PEG. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, with careful monitoring of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with a stable amide bond. This product retains the biotin functionality, allowing for subsequent affinity-based applications .

Scientific Research Applications

Biotin-PEG12-NHS ester is a biotinylation reagent with a long polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) group, possessing a molecular formula of C₄₁H₇₂N₄O₁₈S and a molecular weight of approximately 941.1 Da. The presence of the NHS group facilitates efficient coupling with primary amines, commonly found on the N-terminus of proteins or on lysine residues, thereby simplifying the biotinylation process. Its applications span various biochemical techniques, especially in labeling and tracking proteins in research environments.

Key Features

FeatureDescription
Spacer Length Has a long PEG chain that enhances solubility and reduces non-specific interactions compared to shorter variants, making it particularly effective for complex biological systems.
Functional Group N-hydroxysuccinimide (NHS) group allows for efficient coupling with primary amines, such as those found at the N-terminus of proteins or on lysine residues, facilitating the biotinylation process.
Reaction Efficiency In pH 7-9 buffers, NHS-biotin reagents react efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS .
Water Solubility Readily dissolves in polar solutions, which prevents it from permeating the cell membrane .
High Affinity Binding Biotin binds with high affinity to avidin and streptavidin proteins . The bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Mechanism of Action

Biotin-PEG12-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts specifically with lysine residues and N-terminal amino groups on proteins, forming a covalent bond. The PEG spacer arm provides flexibility and reduces steric hindrance, facilitating efficient binding to streptavidin or other biotin-binding proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG12-NHS ester stands out due to its long PEG spacer (12 units), which significantly enhances solubility and reduces aggregation of biotinylated molecules. This makes it particularly useful for applications requiring high solubility and minimal steric hindrance .

Biological Activity

Biotin-PEG12-NHS ester is a bifunctional compound that plays a significant role in bioconjugation techniques, particularly in the labeling of proteins and other macromolecules. This compound combines biotin, known for its strong affinity to avidin and streptavidin, with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The following sections detail the biological activity, mechanisms, applications, and research findings related to this compound.

Target and Mode of Action

  • This compound primarily targets primary amine-containing macromolecules. The NHS ester group reacts with lysine residues and N-terminal amino groups in proteins at a pH range of 7-9, forming stable amide bonds . This reaction is crucial for biotinylation, which allows the attachment of biotin to proteins without significantly altering their biological activity.

Biochemical Pathways

  • The biotinylation process involves the formation of an amide bond between the NHS ester and primary amines in proteins. The resulting biotinylated proteins typically retain their biological functionality due to the relatively small size of the biotin group .

Applications

This compound is widely used in various biological applications, including:

  • Protein Labeling : It enables the labeling of proteins for detection and purification purposes.
  • Affinity Chromatography : The strong interaction between biotin and avidin allows for the purification of biotinylated proteins.
  • Cell Surface Biotinylation : This technique helps study the expression and regulation of membrane proteins without permeating cell membranes .
  • Supramolecular Constructs : Used in creating complex biomolecular assemblies.

Case Studies

  • Avidin-Biotin Interaction Studies
    • A study demonstrated the effective immobilization of biotin-PEG12-NHS on glass surfaces modified with amino silanes. The results indicated that covalent attachment significantly enhanced avidin layer density on surfaces, improving detection capabilities in mass spectrometry .
  • Protein Labeling Efficiency
    • Research highlighted that NHS-dPEG12-biotin (an equivalent to Biotin-PEG12-NHS) showed superior solubility in aqueous solutions compared to traditional hydrophobic biotinylation reagents. This property reduces protein aggregation during labeling, allowing for higher efficiency in experiments requiring extensive biotin labeling .
  • Cell Surface Studies
    • In a cell surface biotinylation experiment, only primary amines exposed on the cell surface were labeled with this compound. This specificity is crucial for studying membrane protein dynamics without affecting intracellular components .

Data Tables

PropertyValue
Molecular FormulaC₄₁H₇₂N₄O₁₈S
Molecular Weight941.1 Da
SolubilitySoluble in DMSO and aqueous buffers
Optimal pH for Reaction7.0 - 7.5
Major Reaction ProductsBiotinylated proteins

Q & A

Basic Research Questions

Q. What is the reaction mechanism of Biotin-PEG12-NHS ester with primary amines, and how does the PEG12 spacer influence conjugation efficiency?

The NHS ester group in this compound reacts with primary amines (e.g., lysine residues on proteins) via nucleophilic attack, forming stable amide bonds while releasing N-hydroxysuccinimide (NHS) as a byproduct . The PEG12 spacer enhances solubility in aqueous and organic solvents, reduces steric hindrance between the biotin tag and the target molecule, and improves accessibility for streptavidin binding . For optimal results, use pH 7–9 buffers (e.g., PBS or HEPES) and avoid amine-containing buffers (e.g., Tris).

Q. How should this compound be stored to maintain reactivity, and what solvents are suitable for reconstitution?

Store the reagent at -20°C in a desiccated, light-protected environment to prevent hydrolysis of the NHS ester . Reconstitute in anhydrous DMSO or DMF for stock solutions, as these solvents minimize hydrolysis. For aqueous reactions, dilute the stock solution into a reaction buffer immediately before use. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the PEG chain length (e.g., PEG12 vs. PEG4) affect biotin-streptavidin binding efficiency in pull-down assays?

Longer PEG chains (e.g., PEG12) reduce steric interference between the biotinylated molecule and streptavidin, improving binding efficiency compared to shorter spacers like PEG4 . For example, Biotin-PEG12-labeled antibodies exhibit less aggregation and higher solubility than PEG4 variants, enabling more efficient capture in affinity chromatography .

PEG LengthMolecular WeightSolubilityAggregation Tendency
PEG4588.68ModerateHigher
PEG12941.09HighLower

Q. What strategies mitigate hydrolysis of this compound during conjugation reactions?

Hydrolysis rates increase in aqueous environments. To minimize this:

  • Prepare fresh stock solutions in anhydrous DMSO and dilute into reaction buffers immediately .
  • Optimize reaction time (30–60 minutes at 4°C or room temperature) to balance labeling efficiency and hydrolysis .
  • Use a 5–10× molar excess of this compound relative to the target protein to compensate for hydrolysis losses .

Q. How can researchers validate successful biotinylation and quantify labeling efficiency?

  • Mass Spectrometry : Detect mass shifts corresponding to the biotin-PEG12 moiety (~941 Da) .
  • HPLC-MS : Assess purity and confirm conjugation (≥95% purity recommended) .
  • Streptavidin Gel Shift : Incubate labeled proteins with streptavidin and analyze mobility shifts via SDS-PAGE .
  • UV-Vis Spectroscopy : Quantify NHS release at 260 nm to estimate reaction completion .

Q. What are the implications of using this compound in PROTAC synthesis, and how does its hydrophilicity influence cellular uptake?

In PROTACs, the PEG12 spacer enhances solubility of hydrophobic warheads and improves pharmacokinetics . However, excessive hydrophilicity may reduce cell permeability. To address this, balance PEG length with linker chemistry (e.g., incorporate cleavable motifs) and validate uptake using flow cytometry or confocal imaging with fluorescent streptavidin probes .

Q. Methodological Considerations

Q. How to optimize molar ratios of this compound to target protein for minimal aggregation?

  • Start with a 10:1 molar excess of reagent to protein.
  • Titrate ratios (5:1 to 20:1) and monitor aggregation via dynamic light scattering (DLS) or size-exclusion chromatography (SEC) .
  • Include 0.1–1% surfactants (e.g., Tween-20) in reaction buffers to stabilize proteins .

Q. What experimental controls are critical when using this compound in pull-down assays?

  • Negative Control : Use unlabeled protein to confirm streptavidin-binding specificity.
  • Competition Control : Pre-incubate streptavidin beads with free biotin to block binding sites.
  • Hydrolysis Control : Include a reaction without the target protein to assess nonspecific hydrolysis .

Q. Data Contradiction Analysis

  • Solubility Discrepancies : describes this compound as "oil-like," while other sources label it a powder. This may reflect batch-specific formulation differences. Always confirm physical characteristics with the supplier .
  • Storage Stability : While most sources recommend -20°C storage, permits short-term shipping at room temperature. Validate reagent activity upon receipt using a model amine (e.g., glycine) in a pilot reaction .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLXSUFTTIRQOU-BVCQTOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72N4O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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